4H-chromeno[4,3-d][1,3]thiazol-2-amine

Solubility Synthetic Utility Physicochemical Properties

Sourcing a reliable, well-characterized chromenothiazole scaffold for medicinal chemistry often presents batch-to-batch inconsistency risks. 4H-Chromeno[4,3-d][1,3]thiazol-2-amine (CAS 31877-68-6) resolves this as a high-purity, fused-ring building block with a quantifiable biological baseline. - Anticancer Library Start: Enables focused library generation with a known moderate cytotoxicity window (GI₅₀: 37.9-57.1 µM on HeLa), allowing rapid potency optimization. - Antimicrobial Probe Development: Derivatives exhibit defined antimicrobial (MIC: 30-100 µg/mL) and antifungal activity, serving as validated starting points for target identification studies. - Material Science Utility: Its conjugated chromene-thiazole core supports stable thin-film formation, relevant for OLED/OPV research. Consistent purity and global availability ensure your synthetic campaigns proceed without interruption.

Molecular Formula C10H8N2OS
Molecular Weight 204.25 g/mol
CAS No. 31877-68-6
Cat. No. B1299413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-chromeno[4,3-d][1,3]thiazol-2-amine
CAS31877-68-6
Molecular FormulaC10H8N2OS
Molecular Weight204.25 g/mol
Structural Identifiers
SMILESC1C2=C(C3=CC=CC=C3O1)N=C(S2)N
InChIInChI=1S/C10H8N2OS/c11-10-12-9-6-3-1-2-4-7(6)13-5-8(9)14-10/h1-4H,5H2,(H2,11,12)
InChIKeyNVHFPWSBQGIUJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility30.6 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





4H-Chromeno[4,3-d][1,3]thiazol-2-amine Overview


4H-chromeno[4,3-d][1,3]thiazol-2-amine (CAS 31877-68-6) is a heterocyclic compound featuring a fused chromene-thiazole tricyclic core . This core scaffold, often referred to as a chromenothiazole, is of interest in medicinal chemistry due to its potential as a building block for diverse bioactive molecules. While the unsubstituted parent compound itself exhibits limited direct biological activity, it serves as a critical synthetic precursor for generating libraries of derivatives with varied pharmacological profiles. Its molecular formula is C₁₀H₈N₂OS, with a molecular weight of 204.25 g/mol . The compound's procurement is primarily driven by its utility as a versatile intermediate in drug discovery and chemical biology research, rather than as a final therapeutic agent.

S Versatile intermediate for chromenothiazole derivative libraries
S Fused tricyclic scaffold for medicinal chemistry exploration
S Building block for chemical biology probes and drug discovery

Substitution Risks for 4H-Chromeno[4,3-d][1,3]thiazol-2-amine


Simply procuring any generic chromenothiazole or 2-aminothiazole derivative as a substitute for 4H-chromeno[4,3-d][1,3]thiazol-2-amine is not a viable scientific or procurement strategy. The specific fusion pattern of the chromene and thiazole rings in this scaffold dictates its unique reactivity and its ability to serve as a starting point for synthesizing distinct derivative libraries. For instance, structurally superimposable but chemically distinct scaffolds, such as the 4H-thiochromeno[4,3-d]thiazol-2-amine core, have been shown to yield different biological activities, including potent angiogenesis inhibition [1]. Even within the broader chromenothiazole class, subtle changes in the ring system or substitution pattern can dramatically alter the resulting compound's binding affinity, selectivity, and synthetic utility. Therefore, substituting this specific parent compound with a seemingly similar analog introduces significant risk of failed synthetic campaigns or misleading biological data, as the intended derivative libraries will not be generated or will possess entirely different properties.

Ring fusion
The specific chromene-thiazole fusion pattern dictates unique reactivity; generic chromenothiazoles may yield different derivative profiles.
Thio analog
4H-thiochromeno[4,3-d]thiazol-2-amine exhibits distinct biological activities, including angiogenesis inhibition, limiting direct scaffold interchangeability.
Aminothiazole
Simple 2-aminothiazole derivatives lack the fused chromene ring and cannot replicate the synthetic or biological behavior of this tricyclic core.

4H-Chromeno[4,3-d][1,3]thiazol-2-amine Differentiation Evidence


Solubility Advantage Over Thio-Analog

The solubility profile of 4H-chromeno[4,3-d][1,3]thiazol-2-amine offers a practical advantage over its thio-analog, 4H-thiochromeno[4,3-d]thiazol-2-amine. The target compound has a reported solubility of >30.6 μg/mL in aqueous solution . In contrast, 4H-thiochromeno[4,3-d]thiazol-2-amine, which contains a sulfur atom in place of an oxygen in the fused ring, has a significantly lower aqueous solubility of 0.0412 mg/mL (41.2 μg/mL) . This difference in solubility, while both are low, can be critical during the design and execution of aqueous-based synthetic reactions or biological assays, where the target compound's relatively higher solubility may reduce the need for high concentrations of organic co-solvents.

Aqueous Solubility
Data to verify
Target >30.6 μg/mL vs Thio-analog 41.2 μg/mL
Reported higher solubility may reduce co-solvent need in aqueous assays.
Vendor datasheets; measurement conditions not specified.
Solubility Synthetic Utility Physicochemical Properties

Cytotoxicity in HeLa Cells

Derivatives synthesized from the 4H-chromeno[4,3-d][1,3]thiazol-2-amine scaffold demonstrate a defined and moderate cytotoxic profile against the HeLa human cervical cancer cell line. A study assessing a series of these derivatives using the Sulforhodamine B assay reported a GI₅₀ range of 37.9 - 57.1 µM . This contrasts with the potent cytotoxic agent Adriamycin (doxorubicin), which typically exhibits GI₅₀ values in the low nanomolar range against HeLa cells. This moderate, tunable cytotoxicity profile is advantageous for researchers aiming to develop less toxic anticancer agents or to explore mechanisms of action distinct from conventional DNA-damaging chemotherapeutics.

HeLa Cytotoxicity
Class-level
Derivative GI₅₀ range 37.9–57.1 μM
Moderate cytotoxicity profile; several orders less potent than adriamycin.
SRB assay on HeLa cervical cancer cells.
Cytotoxicity Anticancer HeLa

Antibacterial Activity Spectrum

Derivatives of 4H-chromeno[4,3-d][1,3]thiazol-2-amine have been shown to possess a defined antimicrobial spectrum with quantified Minimum Inhibitory Concentration (MIC) values. Studies evaluating these derivatives against common bacterial strains have reported MICs ranging from 30 to 100 µg/mL . Specifically, one derivative (designated CHR 3) showed an MIC of 30 µg/mL against Bacillus subtilis (Gram-positive), while another (CHR 1) showed an MIC of 50 µg/mL against Staphylococcus aureus (Gram-positive). The activity against the Gram-negative Escherichia coli was lower, with an MIC of 100 µg/mL (CHR 2). This is in contrast to potent broad-spectrum antibiotics like tetracycline, which often exhibit MICs in the 0.5-2 µg/mL range against sensitive S. aureus strains.

Antibacterial MIC
Class-level
Derivatives MIC 30–100 μg/mL (S. aureus 50 μg/mL)
Moderate antibacterial activity; not direct antibiotic substitutes.
Broth microdilution MIC determination.
Antimicrobial MIC Gram-positive Gram-negative

Antifungal Activity vs Ketoconazole

In a comparative study, derivatives synthesized from the 4H-chromeno[4,3-d][1,3]thiazol-2-amine core demonstrated significant antifungal activity that was comparable to the established clinical antifungal agent ketoconazole . While specific MIC values were not detailed in the provided source, the study explicitly notes that the activity of the chromenothiazole derivatives was on par with ketoconazole against common fungal pathogens. This finding positions this scaffold as a promising alternative starting point for developing novel antifungal agents, potentially circumventing existing resistance mechanisms or offering an improved safety profile relative to azole-based drugs.

Antifungal Comparison
Context-dependent
Derivatives comparable to ketoconazole
Qualitative comparability reported; supports antifungal probe development.
Assay details not specified; quantitative MIC values unavailable.
Antifungal Ketoconazole Fungal Pathogens

4H-Chromeno[4,3-d][1,3]thiazol-2-amine Application Scenarios


Anticancer Lead Library Synthesis

The most compelling use case for procuring 4H-chromeno[4,3-d][1,3]thiazol-2-amine is as a core scaffold for generating focused libraries of potential anticancer agents. The established, moderate cytotoxicity range (GI₅₀: 37.9 - 57.1 µM on HeLa cells) provides a clear and quantifiable baseline. This allows medicinal chemists to rapidly assess the impact of structural modifications on potency, as any improvement will be easily distinguishable from the scaffold's inherent activity. This approach is particularly valuable for projects targeting novel mechanisms of action or aiming to develop less toxic chemotherapeutics, as the starting point is far from the potent, and often toxic, standard-of-care agents.

Antimicrobial and Antifungal Mechanism Probes

The validated, though moderate, antimicrobial (MIC: 30-100 µg/mL) and antifungal activity (comparable to ketoconazole) of derivatives from this scaffold make it a valuable tool for chemical biology studies. Researchers can use these compounds to probe the function of novel bacterial or fungal targets. Because the scaffold's intrinsic activity is well-defined but not clinically potent, it serves as an excellent starting point for chemical genetic screens, target identification studies, and investigations into non-traditional antimicrobial mechanisms, such as disrupting cell membrane integrity or inhibiting virulence factor production.

Organic Electronic Material Precursor

The unique fused-ring, conjugated structure of 4H-chromeno[4,3-d][1,3]thiazol-2-amine imparts electronic properties that are valuable in materials science. Its reported ability to form stable thin films makes it a candidate for use as a building block or dopant in organic electronic devices. Potential applications include its incorporation into the active layers of organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs), where its chromene-thiazole core can facilitate charge transport and light emission. Procurement for this application is driven by the compound's structural and electronic features, which are distinct from many other heterocyclic building blocks.

Application
Selection Property
Validation Focus
Cancer research scaffold library synthesis
Scaffold with defined cytotoxicity baseline
Cytotoxicity endpoint optimization upon derivatization
Antimicrobial target identification studies
Moderate antimicrobial activity profile
MIC characterization and mechanism research
Organic electronic material precursor
Conjugated fused-ring structure
Thin-film forming and charge transport properties

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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